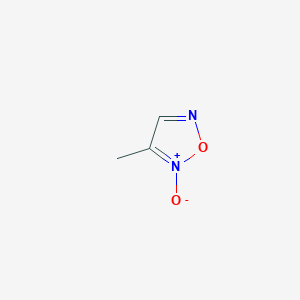![molecular formula C18H28OS B12560770 6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one CAS No. 144424-56-6](/img/structure/B12560770.png)
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one is a chemical compound characterized by its unique structure, which includes a phenylsulfanyl group attached to a decanone backbone
Preparation Methods
The synthesis of 6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable decanone derivative with a phenylsulfanyl methylating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Scientific Research Applications
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one can be compared with similar compounds such as:
2-Chloro-4-methyl-6-(phenylsulfanyl)pyrimidine: This compound also contains a phenylsulfanyl group but differs in its core structure.
6-Methyl-6-(phenylsulfanylmethyl)decan-5-one: A closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
144424-56-6 |
|---|---|
Molecular Formula |
C18H28OS |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
6-methyl-6-(phenylsulfanylmethyl)decan-5-one |
InChI |
InChI=1S/C18H28OS/c1-4-6-13-17(19)18(3,14-7-5-2)15-20-16-11-9-8-10-12-16/h8-12H,4-7,13-15H2,1-3H3 |
InChI Key |
RSHJJSZICUMEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C)(CCCC)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


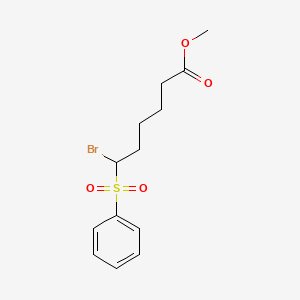
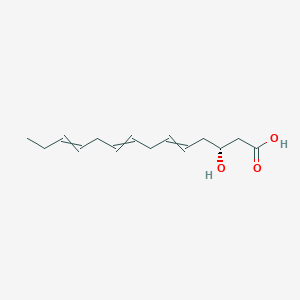
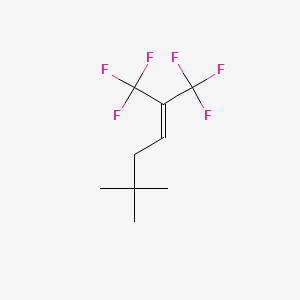
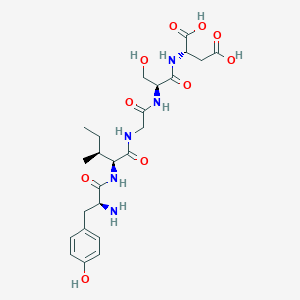
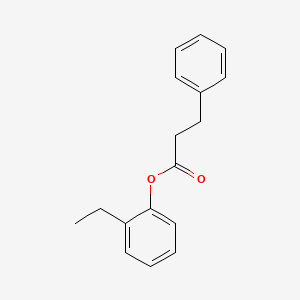
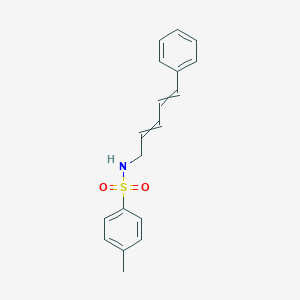
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
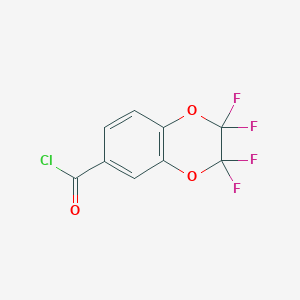
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)

![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
